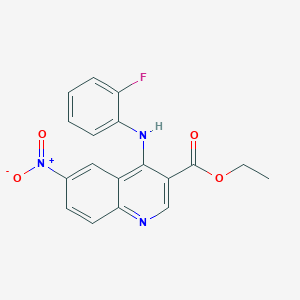

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-(2-fluoroanilino)-6-nitroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O4/c1-2-26-18(23)13-10-20-15-8-7-11(22(24)25)9-12(15)17(13)21-16-6-4-3-5-14(16)19/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJBREIRDUITQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of an appropriate precursor, such as an aniline derivative, with ethyl acetoacetate under acidic conditions. The introduction of the fluoroanilino group can be achieved through nucleophilic substitution reactions, where a fluoroaniline reacts with the quinoline intermediate. The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Nitric acid or other nitrating agents.

Substitution: Fluoroaniline and appropriate nucleophiles.

Major Products Formed

Amino derivatives: Formed by the reduction of the nitro group.

Substituted quinolines: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antiviral activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to active sites of enzymes, inhibiting their activity. The fluoroanilino and nitro groups enhance its binding affinity and specificity, making it a potent inhibitor of various biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Ethyl 2-(1-pyrrolyl)-4-aryl-6-chloro-4H-pyrano[3,2-h]quinoline-3-carboxylate ()

- Substituents: Chloro at position 6, pyrrolyl at position 2, fused pyrano ring.

- Synthesis : Condensation of precursors with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux.

- Key Differences: The fused pyrano ring and chloro substitution contrast with the target compound’s nitro and 2-fluoroanilino groups. The pyrrolyl group may enhance π-π stacking interactions, while the fused ring system reduces rotational freedom .

Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyanoquinoline-3-carboxylate (3b1) ()

- Substituents: Cyano at position 6, substituted benzylamino at position 3.

- Synthesis : Multi-step coupling reactions confirmed by IR (νC≡N at 2226 cm⁻¹) and NMR.

- Key Differences: The cyano group (polar) vs. nitro (strong electron-withdrawing) alters electronic distribution.

Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate ()

- Substituents: Hydroxyethylamino at position 4, methyl at position 6.

- Physical Properties : Molecular weight 274.31 g/mol, XLogP3 = 2.6.

- Key Differences: The hydroxyethylamino group increases hydrogen-bonding capacity compared to 2-fluoroanilino, likely improving aqueous solubility. Methyl at position 6 is less electron-withdrawing than nitro, reducing electrophilicity .

O3-ethyl O6-methyl 4-(3-acetylanilino)quinoline-3,6-dicarboxylate ()

- Substituents: Acetylphenylamino at position 4, dual ester groups at positions 3 and 6.

- Key Differences: Dual esters increase hydrophobicity, while the acetylated anilino group may reduce metabolic stability compared to the fluorine-substituted anilino in the target compound .

Structural and Electronic Comparisons

*Estimated based on substituent contributions.

Biological Activity

Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 355.32 g/mol. The compound features a quinoline core, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent .

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their function. This is particularly relevant in pathways associated with cancer and infectious diseases.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes .

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Key findings from SAR studies include:

- Fluorine Substitution : The presence of the fluorine atom in the aniline moiety enhances lipophilicity and binding affinity to biological targets, which is crucial for improving pharmacokinetic properties .

- Nitro Group : The nitro group at position 6 is essential for maintaining biological activity, as it participates in electron-withdrawing effects that stabilize interactions with target enzymes .

Table 1: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorine at para position | Increases binding affinity |

| Nitro group presence | Essential for enzyme inhibition |

| Variations in alkyl groups | Affects solubility and permeability |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation .

- Antimicrobial Testing : A study assessed the compound's efficacy against resistant strains of bacteria. Results indicated significant inhibition of growth, suggesting potential as an antimicrobial agent .

- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit specific kinases involved in cancer signaling pathways, providing insights into its therapeutic potential in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(2-fluoroanilino)-6-nitro-3-quinolinecarboxylate, and how do reaction conditions influence product regioselectivity?

The synthesis often involves ethylation of intermediates under controlled conditions. For example, heating in polar aprotic solvents like DMSO promotes N-alkylation, while the presence of Bu₄NI can alter regioselectivity by stabilizing transition states. Evidence from analogous quinoline derivatives shows that solvent choice and catalysts significantly affect the ratio of products (e.g., 4-hydroxy vs. N-ethylated derivatives) . Key steps include nucleophilic substitution at the quinoline core and nitro group introduction via nitration under acidic conditions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

X-ray crystallography (via SHELX software ) is critical for resolving molecular packing and hydrogen-bonding interactions (e.g., C—H⋯O/Cl bonds). Spectroscopic techniques include:

- ¹H/¹³C NMR : Assigns substituent positions and confirms aromatic proton environments.

- IR spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

For example, crystal structure analysis of similar nitroquinolines reveals intermolecular interactions influencing stability .

Q. What role does the nitro group play in the biological activity of related quinoline derivatives?

The nitro group enhances electron-deficient character, improving DNA gyrase/topoisomerase IV binding in antimicrobial agents. In fluoroquinolone analogs, nitro substitution at the 8-position correlates with increased antibacterial potency but may also introduce phototoxicity risks. Structural studies show nitro groups participate in intermolecular interactions, affecting solubility and bioavailability .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., using the Colle-Salvetti functional ) predict:

- Electron density distribution : Identifies nucleophilic/electrophilic sites (e.g., nitro group as an electron sink).

- Reactivity indices : Global hardness/softness and Fukui functions guide substitution patterns.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions. For example, DFT can model regioselectivity in ethylation reactions by comparing transition-state energies .

Q. What strategies are used to resolve contradictions in regioselectivity data during ethylation reactions?

Contradictions often arise from competing N- vs. O-alkylation pathways. Strategies include:

Q. How does the presence of substituents like fluorine affect the compound's intermolecular interactions and crystal packing?

Fluorine’s electronegativity enhances hydrogen-bond acceptor capacity (e.g., C—F⋯H interactions). In nitroquinolines, fluorine at the 2-position (ortho to the anilino group) reduces steric hindrance, promoting planar molecular conformations. X-ray data for analogs show fluorine participation in C—H⋯F interactions, influencing crystal symmetry and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.